molecular formula C10H13NO2 B1328936 N-[(4-methoxyphenyl)methyl]acetamide CAS No. 35103-34-5

N-[(4-methoxyphenyl)methyl]acetamide

Cat. No.: B1328936
CAS No.: 35103-34-5
M. Wt: 179.22 g/mol
InChI Key: VGCSNHYGZYURJQ-UHFFFAOYSA-N
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Description

N-[(4-Methoxyphenyl)methyl]acetamide is an organic compound with the molecular formula C10H13NO2 and a molecular weight of 179.2157 . It is also known as N-(p-Methoxybenzyl)acetamide. This compound is characterized by the presence of a methoxy group attached to a benzyl ring, which is further connected to an acetamide group. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-methoxyphenyl)methyl]acetamide typically involves the reaction of p-methoxybenzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{p-Methoxybenzylamine} + \text{Acetic Anhydride} \rightarrow \text{this compound} + \text{Acetic Acid} ]

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of automated reactors and precise temperature control to optimize yield and purity. The reaction is typically conducted in a solvent such as dichloromethane or toluene, and the product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: N-[(4-Methoxyphenyl)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The acetamide group can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., hydroxide ions).

Major Products:

Scientific Research Applications

N-[(4-Methoxyphenyl)methyl]acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxyphenyl)methyl]acetamide involves its interaction with specific molecular targets. The methoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The acetamide group may also play a role in binding to specific proteins, influencing their function and leading to various biological effects .

Comparison with Similar Compounds

  • N-(4-Methoxyphenyl)-N-methylacetamide
  • N-(4-Hydroxyphenyl)methylacetamide
  • N-(4-Methoxyphenyl)acetamide

Comparison: N-[(4-Methoxyphenyl)methyl]acetamide is unique due to the presence of both a methoxy group and a benzyl group attached to the acetamide moiety. This combination imparts distinct chemical and biological properties compared to its analogs. For instance, N-(4-Methoxyphenyl)-N-methylacetamide lacks the benzyl group, which may affect its reactivity and biological activity.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-9-3-5-10(13-2)6-4-9/h3-6H,7H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGCSNHYGZYURJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30188603
Record name N-((4-methoxyphenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35103-34-5
Record name N-((4-methoxyphenyl)methyl)acetamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035103345
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-((4-methoxyphenyl)methyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30188603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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